molecular formula C12H19N3O B2759329 (1R,5S)-8-(2-(1H-pyrazol-1-yl)ethyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1343395-21-0

(1R,5S)-8-(2-(1H-pyrazol-1-yl)ethyl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No. B2759329
CAS RN: 1343395-21-0
M. Wt: 221.304
InChI Key: JDANMEPBNQLJLO-UHFFFAOYSA-N
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Description

(1R,5S)-8-(2-(1H-pyrazol-1-yl)ethyl)-8-azabicyclo[3.2.1]octan-3-ol, also known as PEPA, is a chemical compound that belongs to the class of azabicyclooctanes. It is a selective agonist of the AMPA receptor, which is a subtype of the ionotropic glutamate receptor. The AMPA receptor plays a crucial role in the regulation of the brain's synaptic plasticity, which is the ability of the brain to change and adapt in response to new experiences. In

Scientific Research Applications

Pharmacological Activities and Therapeutic Potentials

  • Antipsychotic-like Activity : A study by Bymaster et al. (1998) investigated a potent muscarinic receptor ligand with high affinity for central muscarinic receptors, exhibiting partial agonist effects at M2 and M4 receptors and antagonist effects at M1, M3, and M5 receptors. This compound showed potential antipsychotic-like activity without inducing significant side effects, indicating its potential for schizophrenia treatment (Bymaster et al., 1998).

  • Potential Treatment for Essential Tremor : A pilot trial by Bushara et al. (2004) on 1-Octanol, an 8-C alcohol, demonstrated its ability to significantly decrease tremor amplitude in patients with essential tremor (ET) without significant side effects or signs of intoxication. This suggests 1-Octanol's safe and well-tolerated potential as a treatment for ET (Bushara et al., 2004).

  • Metabolism and Health Implications of Dietary Polyphenols : Research by Cerdá et al. (2005) on the metabolism of antioxidant and chemopreventive ellagitannins from various food sources in humans identified biomarkers of exposure and highlighted the significant role of gut microflora in their metabolism. This study provides insights into the health benefits and potential systemic activities of dietary polyphenols and their metabolites (Cerdá et al., 2005).

properties

IUPAC Name

8-(2-pyrazol-1-ylethyl)-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c16-12-8-10-2-3-11(9-12)15(10)7-6-14-5-1-4-13-14/h1,4-5,10-12,16H,2-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDANMEPBNQLJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2CCN3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[2-(1H-pyrazol-1-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-ol

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